エンタプレピタント

説明

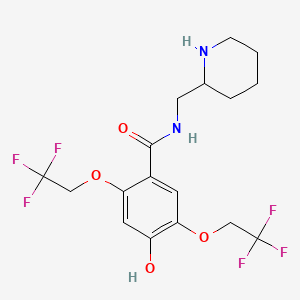

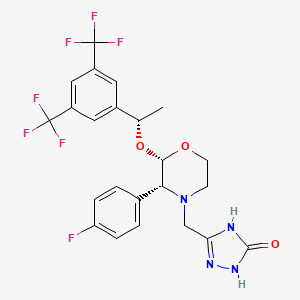

Ent-Aprepitant is a compound with the molecular formula C23H21F7N4O3 . It is a potent substance P (SP) receptor antagonist . Aprepitant belongs to the class of antiemetics. It is an antagonist of the neurokinin-1 receptor (NK-1R) and blocks the apical portion of the NK-1R, preventing binding of substance P .

Synthesis Analysis

A streamlined and high-yielding synthesis of aprepitant has been described . The enantiopure oxazinone starting material was synthesized via a novel crystallization-induced dynamic resolution process . Syntheses of all eight enantiomerically pure diastereomers of aprepitant and assignment of absolute configuration at newly generated stereocenters by NMR and x-ray crystallographic analysis were achieved .

Molecular Structure Analysis

Ent-Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .

Chemical Reactions Analysis

Aprepitant exists in an amorphous state in solid dispersions and the solid dispersions can markedly improve the dissolution and oral bioavailability of the aprepitant . The dissolution rate of the aprepitant was significantly increased by solid dispersions .

Physical And Chemical Properties Analysis

Ent-Aprepitant has a molecular weight of 534.4 g/mol . It is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 . The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 .

科学的研究の応用

制吐剤

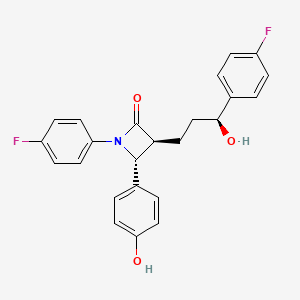

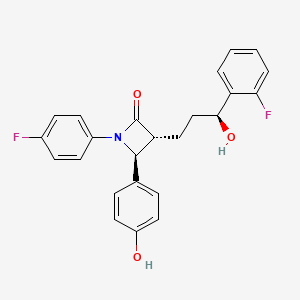

アプレピタントは、NK1受容体拮抗薬と呼ばれる比較的新しい制吐剤クラスの最初のメンバーです {svg_1}. 化学療法誘発性の悪心と嘔吐を予防するために一般的に処方されています {svg_2}. これにより、患者さんの快適さと化学療法への遵守を改善するのに役立つため、がん治療プロトコルの重要な部分となっています。

溶解性向上

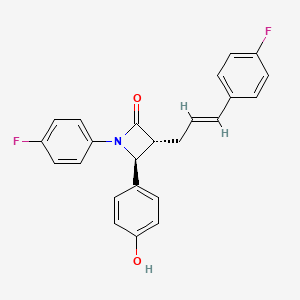

アプレピタントは効果的ですが、溶解性が低いことが、バイオアベイラビリティの問題を引き起こす可能性があります {svg_3}. この問題に対処するために、研究者は経口投与のためのアプレピタントの半固体自己乳化製剤を開発しました {svg_4}. この製剤は、溶融状態でカプセルに充填し、室温で固化させるように設計されています {svg_5}.

費用対効果の高い製剤

アプレピタントの市販製剤では、低バイオアベイラビリティを克服するために粒径削減技術が用いられています {svg_6}. しかし、この方法は多くの連続的なステップを伴うため、薬価が高くなります {svg_7}. 半固体自己乳化製剤は、より費用対効果の高い代替手段を提供します {svg_8}.

固体分散体

固体分散体は、アプレピタントなどの水溶性が高くない有効医薬品成分(API)の溶解速度とバイオアベイラビリティを向上させるもう1つのアプローチです {svg_9}. この方法は、アプレピタントの物理化学的特性とバイオアベイラビリティを改善することを目的としています {svg_10}.

ナノサイズ薬物キャリア

別の研究では、急性および遅発性化学療法誘発性の悪心と嘔吐の予防のために、アプレピタントを負荷した経口両親媒性CDナノ粒子とナノカプセルが開発および最適化されました {svg_11}. これらのナノシステムは、効率的な薬物キャリアとして機能し、薬効を高めます {svg_12}.

薬物動態の改善

Soluplus®によるアプレピタント固体分散体の開発は、薬物動態の改善において有望な結果を示しています {svg_13}. 固体分散体のAUC 0–tはアプレピタントの2.4倍であり、吸収が改善されていることを示しています {svg_14}.

作用機序

Target of Action

ent-Aprepitant primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in inducing emesis, which is the action of vomiting . By acting on these receptors, ent-Aprepitant can effectively control nausea and vomiting .

Mode of Action

ent-Aprepitant acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their action, preventing them from triggering the vomiting reflex . It’s important to note that ent-Aprepitant has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .

Biochemical Pathways

ent-Aprepitant affects the biochemical pathways associated with emesis. By blocking the NK1 receptors, it inhibits the action of substance P, a neuropeptide involved in inducing vomiting . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetic properties of ent-Aprepitant involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60–65% , indicating a significant proportion of the drug reaches the systemic circulation. It is primarily metabolized in the liver, mostly by the cytochrome P-450 isoenzyme 3A4 (CYP3A4), with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of ent-Aprepitant is between 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .

Result of Action

The molecular and cellular effects of ent-Aprepitant’s action primarily involve the prevention of nausea and vomiting. By blocking the NK1 receptors, it prevents the action of substance P, thereby inhibiting the vomiting reflex at the molecular level . This results in a significant reduction in the incidence of acute and delayed nausea and vomiting associated with chemotherapy .

Action Environment

The action, efficacy, and stability of ent-Aprepitant can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action due to potential drug-drug interactions . Furthermore, the physiological state of the patient, such as liver function, can impact the metabolism and hence the efficacy of ent-Aprepitant . Therefore, it’s crucial to consider these factors when administering ent-Aprepitant.

Safety and Hazards

将来の方向性

Research suggests that aprepitant may exhibit antiproliferative, antiangiogenic, and antimetastatic effects . The interaction system between substance P and the neurokinin-1 receptor (NK-1R) is recognized for its pivotal role in cancer pathophysiology . As an NK-1R antagonist, aprepitant shows potential in enhancing antitumor activity . Aprepitant’s potential to complement major chemotherapeutic agents makes it a promising broad-spectrum antitumor drug for various cancers . This approach can revolutionize cancer treatment, providing heightened efficacy and improved patient outcomes if validated .

生化学分析

Biochemical Properties

ent-Aprepitant plays a significant role in biochemical reactions by blocking the neurokinin 1 receptor . This receptor is involved in the transmission of signals related to nausea and vomiting, particularly those induced by chemotherapy . By blocking this receptor, ent-Aprepitant can effectively prevent these symptoms .

Cellular Effects

ent-Aprepitant has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways related to nausea and vomiting . By blocking the neurokinin 1 receptor, ent-Aprepitant prevents the transmission of these signals, thereby reducing the symptoms of nausea and vomiting .

Molecular Mechanism

The molecular mechanism of action of ent-Aprepitant involves its binding to the neurokinin 1 receptor, thereby inhibiting its activation . This prevents the transmission of signals related to nausea and vomiting, leading to a reduction in these symptoms .

Temporal Effects in Laboratory Settings

The effects of ent-Aprepitant have been observed over time in laboratory settings. Studies have shown that it has a stable effect, with no significant degradation observed over time . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ent-Aprepitant vary with different dosages in animal models . Studies have shown that it has a threshold effect, with a certain minimum dosage required to observe its anti-nausea and anti-vomiting effects . At high doses, no significant toxic or adverse effects have been observed .

Metabolic Pathways

ent-Aprepitant is involved in metabolic pathways related to the transmission of signals for nausea and vomiting . It interacts with enzymes and cofactors involved in these pathways, leading to a reduction in the symptoms of nausea and vomiting .

Transport and Distribution

ent-Aprepitant is transported and distributed within cells and tissues via specific transporters . It interacts with these transporters, leading to its localization and accumulation in specific areas of the cell .

Subcellular Localization

The subcellular localization of ent-Aprepitant is primarily at the neurokinin 1 receptor sites . It is directed to these sites via specific targeting signals, where it exerts its effects by blocking the receptor .

特性

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172822-29-6 | |

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

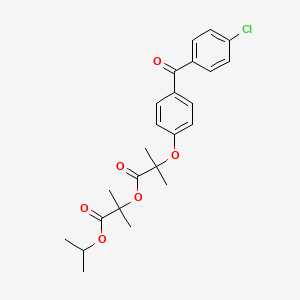

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)